

An In-depth Technical Guide to Allyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cinnamate, a cinnamic acid ester, is a molecule of growing interest in the fields of chemical research and drug development. This technical guide provides a comprehensive overview of **allyl cinnamate**, including its chemical identity, synthesis, and physicochemical properties. It further delves into its potential therapeutic applications, supported by available quantitative data on its biological activities. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development.

Chemical Identity and Properties

Allyl cinnamate is an organic compound classified as an ester of cinnamic acid and allyl alcohol.[1]

• CAS Number: 1866-31-5[1]

• IUPAC Name: prop-2-enyl (E)-3-phenylprop-2-enoate

Physicochemical Properties



Property	Value	Reference(s)
Molecular Formula	C12H12O2	
Molecular Weight	188.22 g/mol	
Appearance	Colorless to pale yellow liquid	[2][3]
Odor	Mild, sweet, floral, reminiscent of cherry or cinnamon	[1][2][3]
Boiling Point	150-152 °C at 15 mmHg	[1]
Density	1.053 g/mL at 25 °C	[1]
Refractive Index	1.566 at 20 °C	[1]
Solubility	Insoluble in water; soluble in alcohol and oils	[1]

Synthesis of Allyl Cinnamate

The primary method for synthesizing **allyl cinnamate** is through the Fischer esterification of cinnamic acid with allyl alcohol, typically in the presence of an acid catalyst.[3]

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of **allyl cinnamate**.

Materials:

- trans-Cinnamic acid
- · Allyl alcohol
- Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TSA)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution



- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, dissolve trans-cinnamic acid (1.0 equivalent) in a minimal amount of allyl alcohol (typically 1.5 to 3.0 equivalents).
- · Add toluene to the flask.
- Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents) to the solution.
- Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours, when no more water is collected), allow the mixture to cool to room temperature.
- Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
- Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl cinnamate.
- The crude product can be further purified by column chromatography on silica gel if necessary.





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Caption: Synthesis of **Allyl Cinnamate** via Fischer Esterification.

Biological Activities and Potential Applications

Allyl cinnamate and related compounds have demonstrated a range of biological activities that suggest their potential in drug development and other therapeutic applications.

Antimicrobial Activity

Cinnamate esters have been investigated for their activity against various pathogenic bacteria and fungi. The antimicrobial efficacy is influenced by the structure of the alcohol moiety, with lipophilicity playing a significant role. While specific data for **allyl cinnamate** is limited in readily available literature, studies on similar cinnamate esters provide valuable insights. For instance, the combination of lactic acid with **allyl cinnamate** has been shown to be effective against E. coli.

Quantitative Data on Related Cinnamate Esters (for reference):



Compound	Organism	MIC (μM)
Butyl cinnamate	Staphylococcus aureus	626.62
Decyl cinnamate	Staphylococcus aureus	550.96
Benzyl cinnamate	Staphylococcus aureus	537.81
Butyl cinnamate	Candida albicans	626.62

Note: This data is for illustrative purposes to show the activity of related compounds. Further testing on **allyl cinnamate** is required.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

- Allyl cinnamate
- Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Positive control antibiotic
- Negative control (broth only)

Procedure:

• Prepare a stock solution of allyl cinnamate in a suitable solvent (e.g., DMSO).



- In a 96-well microtiter plate, perform serial two-fold dilutions of the **allyl cinnamate** stock solution in CAMHB to achieve a range of desired concentrations.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculate each well (except the negative control) with the bacterial suspension.
- Include a positive control (a known antibiotic) and a negative control (broth only) on each plate.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of **allyl cinnamate** that completely inhibits visible bacterial growth.



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Caption: Workflow for MIC Determination by Broth Microdilution.

Anticancer Activity

Allyl-containing compounds, a class to which **allyl cinnamate** belongs, have been a focus of anticancer research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. While specific IC₅₀ values for **allyl cinnamate** are not widely reported, the general class of allyl derivatives has shown promising activity against several cancer cell lines. The PI3K/Akt/mTOR pathway is a critical signaling network that is often dysregulated in cancer and is a common target for natural product-derived anticancer agents.



Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

- Cancer cell line (e.g., MCF-7 breast cancer cells)
- · Complete cell culture medium
- Allyl cinnamate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare various concentrations of allyl cinnamate in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of allyl cinnamate. Include a vehicle control (medium with the solvent used to dissolve allyl cinnamate).
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During
 this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.

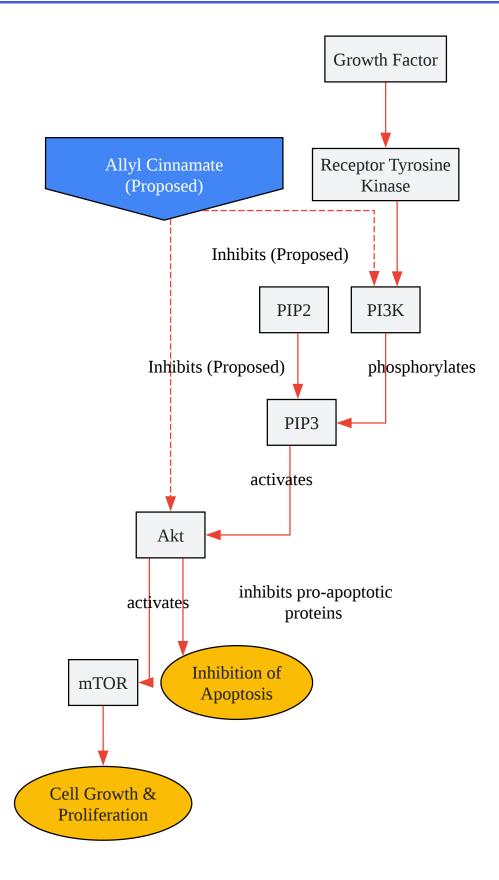


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- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.





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Caption: Proposed Mechanism of Action via the PI3K/Akt/mTOR Pathway.



Conclusion

Allyl cinnamate is a readily synthesizable compound with a range of interesting biological activities that warrant further investigation. This guide provides the foundational information and experimental protocols necessary for researchers to explore its potential in drug discovery and development. Future studies should focus on elucidating the specific mechanisms of action and conducting in vivo efficacy and safety studies to fully realize the therapeutic potential of **allyl cinnamate**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Allyl Cinnamate].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045370#allyl-cinnamate-cas-number-and-iupac-name]

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